molecular formula C18H28N4O2 B6965330 N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide

N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide

Cat. No.: B6965330
M. Wt: 332.4 g/mol
InChI Key: ANTKIANZBGKTKT-UHFFFAOYSA-N
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Description

N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine moiety, and several methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and the pyridine moiety. Common synthetic routes may include:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. Key considerations would include the selection of solvents, catalysts, and reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or cardiovascular conditions.

    Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.

    Biological Studies: The compound can be used in studies investigating its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N,3,3-tetramethyl-4-(6-methylpyridine-3-carbonyl)piperazine-1-carboxamide
  • N,N,3,3-tetramethyl-4-(6-ethylpyridine-3-carbonyl)piperazine-1-carboxamide

Uniqueness

N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

N,N,3,3-tetramethyl-4-(6-propan-2-ylpyridine-3-carbonyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-13(2)15-8-7-14(11-19-15)16(23)22-10-9-21(12-18(22,3)4)17(24)20(5)6/h7-8,11,13H,9-10,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTKIANZBGKTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=O)N2CCN(CC2(C)C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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